![molecular formula C19H17ClN2O4S2 B2504662 1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate CAS No. 1396811-01-0](/img/structure/B2504662.png)
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is a heterocyclic compound . It has a molecular weight of 240.71 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is “1-(4-chloro-1,3-benzothiazol-2-yl)-3-azetidinol” and its InChI code is "1S/C10H9ClN2OS/c11-7-2-1-3-8-9(7)12-10(15-8)13-4-6(14)5-13/h1-3,6,14H,4-5H2" .Physical And Chemical Properties Analysis
The compound “1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-ol” is solid in its physical form .Applications De Recherche Scientifique
Antibacterial and Antifungal Properties
1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(phenylsulfonyl)propanoate and its derivatives have been extensively studied for their antimicrobial properties. A range of compounds synthesized using this chemical structure have demonstrated significant antibacterial and antifungal activities. For instance, Shah et al. (2014) synthesized a series of phenyl sulfonyl pyrazoline derivatives, testing them for their antimicrobial effects, which showed promising results (Shah et al., 2014). Similarly, Prajapati et al. (2014) created novel azetidinones, revealing their effectiveness against a range of bacterial and fungal strains (Prajapati & Thakur, 2014).
Antimicrobial Agent Development
B'Bhatt and Sharma (2017) developed a series of thiazolidin-4-one derivatives, showcasing their potential as antimicrobial agents against various bacterial strains, including Mycobacterium tuberculosis, and fungal strains like Candida albicans (B'Bhatt & Sharma, 2017). Naik and Desai (2006) explored the rapid synthesis of heterocyclic Schiff bases and azetidinones under microwave irradiation, noting their antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli (Naik & Desai, 2006).
Pharmacological Investigations
Research by ArockiaBabu et al. (2009) and Mistry and Desai (2006) involved the synthesis of azetidin-2-one derivatives with a focus on their pharmacological properties, particularly as COX-2 inhibitors, showcasing their potential in medical applications (ArockiaBabu, Shukla, & Kaskhedikar, 2009); (Mistry & Desai, 2006).
Antiviral and Anticancer Research
The compound has also been a part of antiviral and anticancer research. For example, Chen et al. (2010) synthesized thiadiazole sulfonamide derivatives, noting some compounds' anti-tobacco mosaic virus activity (Chen et al., 2010). Hussein et al. (2020) synthesized thiazolidinone and azetidinone analogues, assessing their activity against multidrug-resistant strains and cancer cell lines, emphasizing their potential in developing novel therapeutic agents (Hussein et al., 2020).
Mécanisme D'action
Target of Action
Compounds with a benzothiazole moiety are known to have diverse biological activities . They often target enzymes or receptors in the body, but the specific target would depend on the exact structure of the compound.
Biochemical Pathways
Benzothiazole derivatives have been found to affect various biochemical pathways. For instance, some have anti-inflammatory effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins .
Propriétés
IUPAC Name |
[1-(4-chloro-1,3-benzothiazol-2-yl)azetidin-3-yl] 3-(benzenesulfonyl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S2/c20-15-7-4-8-16-18(15)21-19(27-16)22-11-13(12-22)26-17(23)9-10-28(24,25)14-5-2-1-3-6-14/h1-8,13H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCLZOKIRYDTOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(S2)C=CC=C3Cl)OC(=O)CCS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(Benzo[d]thiazol-2-yl)phenyl)sulfonyl)morpholine](/img/structure/B2504579.png)
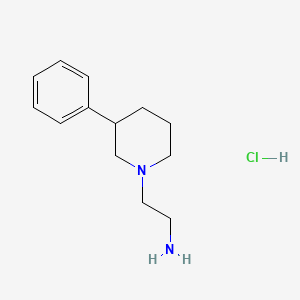
![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2504586.png)
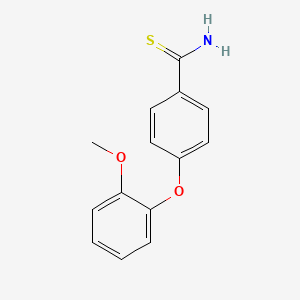
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
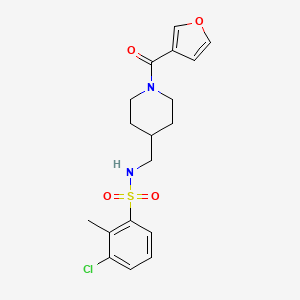
![1-{5-[3-(hydroxymethyl)piperidine-1-carbonyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2504594.png)
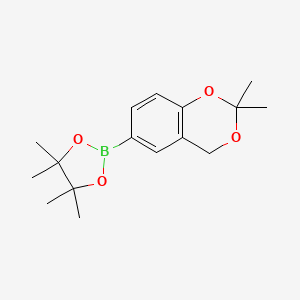
![3,3-dimethoxy-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]propanehydrazide](/img/structure/B2504597.png)
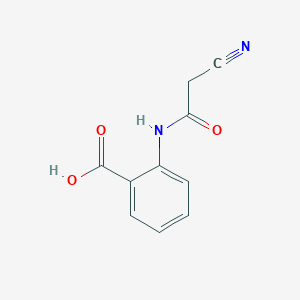

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)